molecular formula C8H18O2 B051712 2,2,4-Trimethyl-1,3-pentanediol CAS No. 144-19-4

2,2,4-Trimethyl-1,3-pentanediol

Cat. No.: B051712
CAS No.: 144-19-4
M. Wt: 146.23 g/mol
InChI Key: JCTXKRPTIMZBJT-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,3-pentanediol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH). This compound is known for its use in various industrial applications, particularly in the production of coatings, adhesives, and plasticizers .

Mechanism of Action

Target of Action

2,2,4-Trimethyl-1,3-pentanediol (TMPD) is primarily used as a surface stabilizer for water-based paints and plasticizers . Its primary targets are the materials it is added to, such as plastics, rubbers, and coatings . It interacts with these materials to enhance their properties.

Mode of Action

It is known that tmpd acts as a plasticizer, which means it increases the flexibility and workability of the materials it is added to . It does this by inserting itself between the individual chains of polymers in the material, increasing the distance between them and thereby reducing the intermolecular forces and increasing the material’s flexibility .

Biochemical Pathways

It has been found that tmpd can be metabolized in the body to form two major metabolites, this compound (tmpd) and 3-hydroxy-2,2,4-trimethylvaleric acid (htmv) . The kinetics of these metabolites were evaluated by moment analysis of the urinary excretion rates of the metabolites versus time curves .

Pharmacokinetics

A study on rats showed that the urinary excretion amounts of htmv, a metabolite of tmpd, were suggested to be proportional to the absorption amounts over a wide exposure range of both tmpd-mb and tmpd-db . This suggests that TMPD is absorbed and metabolized in the body, and its metabolites are excreted in the urine .

Result of Action

The primary result of TMPD’s action is the enhancement of the properties of the materials it is added to. As a plasticizer, it increases the flexibility and workability of these materials . In the body, it is metabolized to form TMPD and HTMV, which are excreted in the urine .

Action Environment

The action of TMPD can be influenced by environmental factors. For example, TMPD is a low-volatility liquid that is soluble in organic solvents . It has a low surface tension and viscosity . TMPD can decompose under high temperatures and sunlight, so it needs to be stored and used under conditions that maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,4-Trimethyl-1,3-pentanediol can be synthesized through the aldol condensation of isobutyraldehyde, followed by a Cannizzaro reaction. The process typically involves the use of sodium hydroxide as a catalyst. The reaction conditions include a sodium hydroxide concentration of 50%, a reaction temperature of 40°C, and a residence time of 10 minutes. Under these conditions, the conversion rate of isobutyraldehyde is 99.02%, with a selectivity of 93.57% for this compound .

Industrial Production Methods

In industrial settings, the production of this compound often employs a continuous flow process using microchannel reactors. This method enhances the efficiency and safety of the production process by improving mass and heat transfer characteristics, thereby shortening reaction times and increasing reaction rates .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,3-pentanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,4-Trimethyl-1,3-pentanediol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which includes two methyl groups on the same carbon atom as one of the hydroxyl groups. This structural feature imparts distinct physical and chemical properties, such as higher boiling and melting points compared to similar diols. Additionally, its steric hindrance around the hydroxyl groups can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

2,2,4-trimethylpentane-1,3-diol
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InChI

InChI=1S/C8H18O2/c1-6(2)7(10)8(3,4)5-9/h6-7,9-10H,5H2,1-4H3
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InChI Key

JCTXKRPTIMZBJT-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)(C)CO)O
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Molecular Formula

C8H18O2
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DSSTOX Substance ID

DTXSID8027113
Record name 2,2,4-Trimethyl-1,3-pentanediol
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Molecular Weight

146.23 g/mol
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Physical Description

Pellets or Large Crystals, Liquid, White solid; [HSDB] Fine white crystals; [MSDSonline]
Record name 1,3-Pentanediol, 2,2,4-trimethyl-
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Boiling Point

234 °C @ 737 MM HG
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL
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Flash Point

113 °C, 235 °F (113 °C) (OPEN CUP)
Record name 2,2,4-Trimethyl-1,3-pentanediol
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Solubility

SOL IN HOT BENZENE, (96% PURE) SOL IN ACETONE, SOL IN ALC, ETHER, Water solubility= 19,000 mg/l at 25 °C
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL
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Density

0.937 AT 15 °C/15 °C
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL
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Vapor Pressure

0.01 [mmHg]
Record name 2,2,4-Trimethyl-1,3-pentanediol
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Color/Form

(96% PURE) WHITE SOLID, PLATES FROM BENZENE

CAS No.

144-19-4
Record name 2,2,4-Trimethyl-1,3-pentanediol
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Record name 2,2,4-trimethylpentane-1,3-diol
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Melting Point

51-52 °C
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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